1-(cyclopropylsulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylsulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine is a complex organic compound featuring a piperidine ring substituted with a cyclopropylsulfonyl group and a 1-methyl-1H-imidazol-2-ylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylsulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylsulfonyl chloride under basic conditions.
Attachment of the 1-Methyl-1H-Imidazol-2-ylthio Group: This step involves the nucleophilic substitution reaction where the piperidine derivative reacts with 1-methyl-1H-imidazol-2-thiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylsulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and imidazole groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Cyclopropylsulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropylsulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine involves its interaction with specific molecular targets. The cyclopropylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopropylsulfonyl)-4-(methylthio)piperidine
- 1-(Cyclopropylsulfonyl)-4-(ethylthio)piperidine
- 1-(Cyclopropylsulfonyl)-4-(phenylthio)piperidine
Uniqueness
1-(Cyclopropylsulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine is unique due to the presence of both the cyclopropylsulfonyl and 1-methyl-1H-imidazol-2-ylthio groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S2/c1-15-9-6-14-13(15)19-10-11-4-7-16(8-5-11)20(17,18)12-2-3-12/h6,9,11-12H,2-5,7-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRDBINOHDALJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.